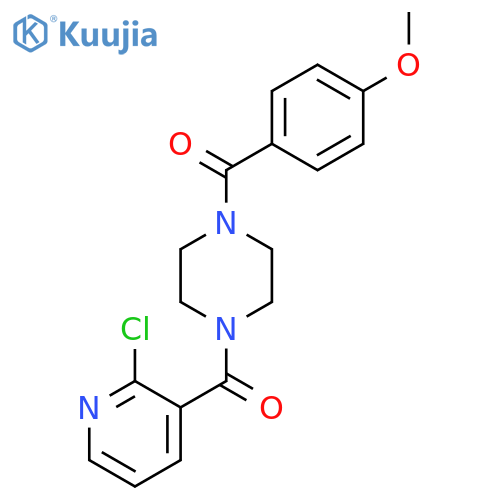

Cas no 1119228-66-8 (1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine)

1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine 化学的及び物理的性質

名前と識別子

-

- Z316644440

- EN300-26587616

- 1119228-66-8

- 1-(2-CHLOROPYRIDINE-3-CARBONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE

- AKOS008107939

- 1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine

-

- インチ: 1S/C18H18ClN3O3/c1-25-14-6-4-13(5-7-14)17(23)21-9-11-22(12-10-21)18(24)15-3-2-8-20-16(15)19/h2-8H,9-12H2,1H3

- InChIKey: HPVATQAAPSMJPT-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=CN=1)C(N1CCN(C(C2C=CC(=CC=2)OC)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 359.1036691g/mol

- どういたいしつりょう: 359.1036691g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 474

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26587616-0.05g |

1-(2-chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine |

1119228-66-8 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazineに関する追加情報

1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine: A Comprehensive Overview

1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is a compound with the CAS number 1119228-66-8, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which serves as a versatile scaffold for various bioactive molecules. The structure of this compound is characterized by the presence of two substituents: a 2-chloropyridine-3-carbonyl group and a 4-methoxybenzoyl group, both attached to the piperazine ring at specific positions. These substituents contribute to the compound's unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly in the development of kinase inhibitors, which are crucial for targeting various diseases such as cancer and inflammatory disorders. The 2-chloropyridine-3-carbonyl group in this compound is known to enhance the molecule's ability to interact with protein targets, potentially increasing its bioavailability and efficacy. Similarly, the 4-methoxybenzoyl group introduces additional functional groups that can modulate the compound's solubility and stability, making it more suitable for therapeutic applications.

One of the most promising aspects of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting specific kinases, this compound could potentially halt the progression of these diseases at a molecular level. Recent research has demonstrated that piperazine derivatives with similar substituents exhibit potent inhibitory activity against several kinases, including those involved in cell proliferation and survival.

In addition to its pharmacological applications, this compound has also been studied for its potential use in materials science. The rigid structure of piperazine and the electron-withdrawing nature of the substituents make this compound an attractive candidate for designing advanced materials with specific electronic properties. For instance, derivatives of this compound have been explored for their potential use in organic electronics, where they could serve as components in light-emitting diodes (LEDs) or solar cells.

The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of intermediates such as 2-chloropyridine-3-carboxylic acid and 4-methoxybenzoic acid, followed by their coupling with piperazine through amide bond formation. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

From an environmental standpoint, there has been growing interest in understanding the ecological impact of compounds like 1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine. While no direct evidence suggests that this compound poses significant risks to ecosystems, its degradation pathways and bioaccumulation potential are areas requiring further investigation. Researchers are currently exploring methods to optimize its synthesis and application processes to minimize environmental footprint while maintaining its efficacy.

In conclusion, 1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine (CAS No. 1119228-66-8) represents a fascinating example of how structural modifications can enhance the functionality of organic compounds. With its potential applications in drug discovery and materials science, this compound continues to be a subject of intense research interest. As advancements in synthetic chemistry and pharmacology unfold, it is likely that this compound will play an increasingly important role in addressing some of the most pressing challenges in modern science.

1119228-66-8 (1-(2-Chloropyridine-3-carbonyl)-4-(4-methoxybenzoyl)piperazine) 関連製品

- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)

- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)

- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)

- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)

- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)

- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)